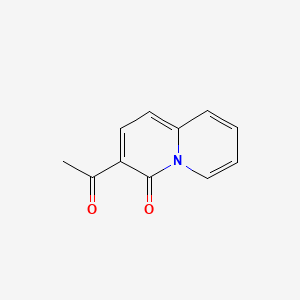![molecular formula C16H25NO2 B8017356 2,6-di-tert-butyl-4-[(1E)-(methoxyimino)methyl]phenol](/img/structure/B8017356.png)
2,6-di-tert-butyl-4-[(1E)-(methoxyimino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-di-tert-butyl-4-[(1E)-(methoxyimino)methyl]phenol is a synthetic phenolic compound known for its antioxidant properties. It is widely used in various industries due to its ability to inhibit oxidation processes, thereby extending the shelf life of products. This compound is also known for its stability under different environmental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-di-tert-butyl-4-[(1E)-(methoxyimino)methyl]phenol typically involves the alkylation of phenol with tert-butyl groups. This is achieved through a Friedel-Crafts alkylation reaction using isobutylene and a strong acid catalyst such as triflic acid or zeolites . The reaction conditions include maintaining a controlled temperature and pressure to ensure the efficient formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation processes. The phenol is first treated with isobutylene in the presence of a strong acid catalyst. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
2,6-di-tert-butyl-4-[(1E)-(methoxyimino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different phenolic derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroperoxides, reduced phenolic compounds, and substituted phenols .
Aplicaciones Científicas De Investigación
2,6-di-tert-butyl-4-[(1E)-(methoxyimino)methyl]phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The antioxidant properties of 2,6-di-tert-butyl-4-[(1E)-(methoxyimino)methyl]phenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage . The compound interacts with lipid peroxides and other reactive oxygen species, inhibiting lipid peroxidation and protecting cellular components from oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
2,6-di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant with similar properties but different molecular structure.
2,6-di-tert-butylphenol: Another antioxidant with comparable stability and reactivity.
Uniqueness
2,6-di-tert-butyl-4-[(1E)-(methoxyimino)methyl]phenol is unique due to its specific methoxyimino functional group, which enhances its antioxidant properties and stability compared to other similar compounds .
Propiedades
IUPAC Name |
2,6-ditert-butyl-4-[(E)-methoxyiminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-15(2,3)12-8-11(10-17-19-7)9-13(14(12)18)16(4,5)6/h8-10,18H,1-7H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKGDHBJUOEZQS-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-[(6-thioxo-1,6-dihydro-3-pyridazinyl)sulfanyl]-3(2H)-pyridazinethione](/img/structure/B8017334.png)




